Product packaging for PHENOL-OD(Cat. No.:CAS No. 1003-66-3)

PHENOL-OD

Cat. No.: B089854
CAS No.: 1003-66-3
M. Wt: 95.12 g/mol
InChI Key: ISWSIDIOOBJBQZ-DYCDLGHISA-N
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Description

PHENOL-OD is a high-purity chemical reagent designed for specialized laboratory research and industrial synthesis. As a key aromatic organic compound, it features a hydroxyl group (-OH) attached to a benzene ring, making it a foundational building block in numerous chemical processes . In industrial research, this compound serves as a crucial precursor in the synthesis of polymers and plastics, including polycarbonates, epoxies, and phenolic resins (such as Bakelite) . It is also employed in the production of explosives, herbicides, pharmaceuticals, and dyes . In biochemical and medical research contexts, phenol is recognized for its protein-denaturing properties . This mechanism, which involves the disruption of cellular membranes and the denaturation of proteins, underpins its historical use as a potent antiseptic and disinfectant . Its ability to block nerve signal transmission also makes it useful in neurological research for chemical neurolysis . Researchers value phenol for its acidity, with a pKa of approximately 9.95 in water, making it more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion . It readily undergoes electrophilic aromatic substitution reactions and is highly soluble in water and organic solvents . This compound is provided as a For Research Use Only (RUO) product. It is strictly for laboratory applications and must not be used for diagnostic, therapeutic, or any personal purposes. Safe laboratory practices are mandatory when handling this compound. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O B089854 PHENOL-OD CAS No. 1003-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Isotopic Enrichment Methodologies for Phenol Od

Specific Deuteration Strategies for the Hydroxyl Group of Phenol (B47542)

The hydroxyl group of phenol is a primary target for specific deuteration due to its acidic nature, which facilitates hydrogen-deuterium (H-D) exchange reactions. When phenol is treated with deuterated reagents, such as deuterium (B1214612) oxide (D₂O) in the presence of a deuterated acid like D₂SO₄, the hydrogen atom of the hydroxyl group can be readily replaced by deuterium stackexchange.comdoubtnut.com. This exchange is often the first to occur due to the acidity of the phenolic proton stackexchange.com. The process involves the rapid exchange of the hydroxyl proton with deuterium from the solvent, a phenomenon often observed in NMR spectroscopy where the -OH peak disappears upon D₂O addition libretexts.org.

Chemical Synthetic Routes for Deuterium-Labeled Phenols, including PHENOL-OD

The synthesis of deuterium-labeled phenols, including this compound, primarily relies on H-D exchange reactions. These methods leverage the inherent reactivity of phenol to selectively incorporate deuterium.

One common approach involves acid- or base-catalyzed exchange reactions using deuterated solvents. For instance, treating phenol with D₂O, often in the presence of D₂SO₄, leads to the deuteration of the hydroxyl group stackexchange.comdoubtnut.com. This method can also lead to deuteration at the ortho and para positions of the aromatic ring, especially under more forcing conditions or prolonged reaction times, due to the activating and ortho/para-directing nature of the hydroxyl group stackexchange.comdoubtnut.comresearchgate.net.

Another reported method is the High Temperature/Dilute Acid (HTDA) method, which has been investigated for the deuteration of phenol, among other compounds stackexchange.com. Furthermore, site-selective H-D exchange reactions of phenol have been studied in sub- and supercritical water without added catalysts. In subcritical water at temperatures between 210-240 °C, H-D exchange occurs at the ortho and para sites, with no exchange observed at the meta site. However, in supercritical deuterium oxide, even the meta position can be deuterated researchgate.net.

Catalytic methods also play a significant role. For example, the preparation of deuterated phenols has been reported using Pt/C catalysts researchgate.net. More recently, new classes of heterogeneous catalysts have been developed for practical deuterium incorporation in phenols using D₂O as the isotope source, offering high deuterium incorporation levels researchgate.net.

While this compound specifically refers to the hydroxyl-deuterated form, fully deuterated phenol (D₆-phenol) can also serve as a starting material for the synthesis of other complex deuterium-labeled compounds, such as D₅-cyhalothrin, D₅-fenpropathrin, and D₅-fenvalerate, demonstrating the broader utility of deuterated phenols in synthetic chemistry benthamdirect.comingentaconnect.com.

Techniques for Isotopic Purity Assessment and Characterization of Synthesized this compound Batches

Accurate assessment of isotopic purity and structural characterization are crucial for synthesized this compound batches to ensure their suitability for intended applications. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most direct method for confirming hydroxyl deuteration is through ¹H NMR. The characteristic broad singlet peak for the phenolic -OH proton (typically in the region of 2.0 to 2.5 ppm, though variable based on conditions) will disappear or significantly diminish upon successful deuteration and exchange with D₂O. This is often referred to as a "D₂O shake" test libretexts.org.

²H NMR (Deuterium NMR): This technique directly detects the deuterium atoms, providing information on the position and abundance of deuterium in the molecule.

¹³C NMR: While not directly showing the deuterium, changes in ¹³C chemical shifts due to the deuterium isotope effect can provide indirect evidence of deuteration and confirm the structural integrity of the aromatic ring libretexts.org. NMR analysis confirms the structural integrity and positions of labeled atoms, and can provide insights into the relative percent isotopic purity rsc.org.

Mass Spectrometry (MS):

ESI-HRMS/MS: Tandem mass spectrometry can provide additional information on the deuterium-labeled position characterization by analyzing fragmentation patterns nih.gov.

Infrared (IR) Spectroscopy:

IR spectroscopy can detect the presence of the O-D bond. The O-H stretch in phenols typically appears around 3500 cm⁻¹ libretexts.org. Upon deuteration, this band will shift to a lower wavenumber due to the increased mass of deuterium, allowing for the identification of the O-D stretch.

Isotopic Enrichment vs. Species Abundance: It is important to differentiate between isotopic enrichment and species abundance. Isotopic enrichment refers to the mole fraction of a specific isotope (e.g., deuterium) expressed as a percentage. Species abundance, on the other hand, is the percentage of molecules that have a specific isotopic composition (e.g., the percentage of C₆H₅OD molecules in a sample). For deuterated compounds, the species abundance for each isotopologue can be calculated using a binomial expansion if the isotopic enrichment is known and assumed to be equivalent for all labeled sites isotope.com.

Advanced Spectroscopic Characterization and Vibrational Dynamics of Phenol Od

Vibrational Spectroscopy of PHENOL-OD

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR), Near-Infrared (NIR), and Raman spectroscopy, are indispensable tools for characterizing the vibrational modes of this compound. These methods allow for the identification of fundamental vibrations, overtones, and combination bands, as well as the study of environmental effects on these modes.

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound in Gas Phase and Various Solvents (e.g., CCl₄, Cyclohexane (B81311), Benzene)

FT-IR spectroscopy has been extensively utilized to study this compound, both in the gas phase and in various solvent environments, revealing important details about its O-D stretching vibration and other characteristic modes.

In solution, the FT-IR absorption spectra of the O-D stretch of this compound have been measured in solvents such as carbon tetrachloride (CCl₄) and cyclohexane researchgate.netacs.orgresearchgate.netacs.org. In CCl₄, the free this compound molecule exhibits a distinct O-D stretching absorption researchgate.net. When this compound is dissolved in benzene (B151609), the O-D stretching absorption shifts, indicating the formation of a benzene-phenol complex through hydrogen bonding interactions researchgate.net. Studies have shown that the FT-IR spectra of phenol (B47542) and this compound measured in CCl₄ and cyclohexane solutions provide experimental integrated infrared intensities and are crucial for the detailed assignment of fundamental modes researchgate.netacs.org.

For the gas phase, high-resolution FT-IR spectroscopy has been employed to investigate the tunneling and tunneling switching dynamics in phenol and its isotopomers, including ortho-deuterophenol (a related deuterated form) nih.gov. While specific gas-phase FT-IR data for this compound are often discussed in comparison to phenol, the general approach involves examining the vibrational spectrum of phenol vapor and its deuterated analog scribd.com.

Near-Infrared (NIR) Spectroscopy of this compound

Near-infrared (NIR) spectroscopy provides complementary information to mid-infrared by probing overtones and combination bands, which are particularly sensitive to anharmonicity and intermolecular interactions. The NIR spectra of phenol-OH and this compound have been studied in carbon tetrachloride solution in the range of 3800-10500 cm⁻¹ nih.gov.

In these studies, the bandwidth of the ν(OD) stretching vibration of this compound was observed to increase with the vibrational quantum number nih.gov. Upon deuteration, six absorptions in the NIR spectra disappear, which are assigned to combinations involving the ν(OH) stretching mode and aromatic ring vibrations, the ν(C-O) mode, or the δ(OH) mode nih.gov. The isotopic ratio of the ν(OH) stretching fundamentals and their first overtone has been found to be largely insensitive to the nature of the phenol derivative nih.gov.

Raman Spectroscopy of this compound

Raman spectroscopy offers insights into symmetric vibrational modes that may be weak or absent in IR spectra. Raman spectra of phenol and this compound in the liquid phase have been reported, including depolarization measurements researchgate.netscribd.com. These studies contribute to a comprehensive vibrational assignment for phenol and its deuterated analog scribd.com.

Detailed Assignment of Fundamental Vibrational Modes in this compound and Isotope Effects

The detailed assignment of fundamental vibrational modes for this compound is crucial for understanding the impact of isotopic substitution. Comprehensive assignments for all fundamental modes of phenol and this compound have been presented based on FT-IR spectra in CCl₄ and cyclohexane solutions, supported by theoretical calculations, particularly using the B3LYP method researchgate.netacs.org.

A key aspect of studying this compound is the isotope effect , which refers to the change in vibrational frequencies upon substitution of hydrogen with deuterium (B1214612). Due to the increased mass of deuterium, the O-D stretching frequency is significantly lower than the O-H stretching frequency in phenol. For instance, the phenolic OH stretching is typically observed around 3525 cm⁻¹, while the phenolic OD stretching appears around 2600 cm⁻¹ nii.ac.jp. This shift is a direct consequence of the mass difference affecting the reduced mass of the vibrating diatomic system.

The isotopic substitution also affects other modes coupled to the hydroxyl group. For example, the O-H in-plane bending mode in phenol is typically found in the 1440-1260 cm⁻¹ region, while the corresponding O-D bending mode would be shifted to lower frequencies asianpubs.org. Similarly, the out-of-plane bending mode, γ(OH), observed near 300 cm⁻¹ in free phenol vapor, is absent in the corresponding spectra of this compound, with a new broad band near 500 cm⁻¹ assigned to γ(OD) in liquid and solid this compound scribd.com.

Theoretical calculations, such as Density Functional Theory (DFT) with the B3LYP functional, have proven effective in predicting the vibrational spectra of phenol and this compound, showing excellent agreement with experimental frequencies, especially after scaling for anharmonicities acs.org.

Table 1: Representative Vibrational Frequencies and Isotope Effects in Phenol and this compound

Mode DescriptionPhenol (OH) Frequency (cm⁻¹)This compound (OD) Frequency (cm⁻¹)Isotope Effect (Shift) (cm⁻¹)References
O-H/O-D Stretching (ν)~3525~2600~925 (Lower) nii.ac.jp
O-H/O-D In-plane Bending1260-1440Lower (specific value not found)Significant (Lower) asianpubs.org
O-H/O-D Out-of-plane Bending (γ)~300 (vapor)~500 (liquid/solid)Significant (Shift/Change) scribd.com
C-O Stretching(Part of combinations)(Part of combinations)Affects combinations nih.gov
C-H Stretching (ν)(Similar to phenol)(Similar to phenol)Minor acs.org

Analysis of Anharmonicity and Bandwidth Characteristics in this compound Vibrational Spectra

Anharmonicity and bandwidth characteristics provide insights into the potential energy surface and vibrational relaxation processes. Molecular vibrations observed in actual spectra are anharmonic, meaning their energy levels are not perfectly equally spaced yukiozaki.com.

For this compound, the bandwidth of the ν(OD) stretching vibration in carbon tetrachloride solution increases with the vibrational quantum number nih.gov. This broadening can be attributed to various factors, including intramolecular vibrational energy redistribution (IVR) and intermolecular vibrational energy redistribution (IVR) to solvent molecules, especially in hydrogen-bonded systems nii.ac.jp.

The anharmonicity of C-H vibrations in phenol-OH and this compound has been reported to range between 51 and 72 cm⁻¹ nih.gov. Furthermore, low-frequency vibrations in phenol derivatives, including torsional modes, exhibit a significant degree of anharmonicity rsc.org. Anharmonic frequency calculations are often performed to account for these deviations from harmonic approximations, particularly for overtones of modes like the O-H torsional mode rsc.org. The anharmonicity and coupling constants are also discussed in the context of NIR spectra, where overtones and combination bands are observed nih.gov.

Rotational Spectroscopy and Torsional Dynamics of this compound and Related Deuterated Analogues

Rotational spectroscopy provides precise information about molecular geometry and internal rotation. The torsional dynamics of the hydroxyl group (or deuteroxyl group in this compound) is a particularly interesting aspect due to its internal rotation and associated tunneling phenomena.

Rotational transitions of the torsional ground and first excited states of this compound have been measured in the frequency range of 8-40 GHz researchgate.net. A semi-rigid model approach has been successfully applied to fit kinetic and potential constants to far-infrared torsional frequencies and microwave transition frequencies for both the ground and excited states separately researchgate.net. This approach has yielded acceptable agreement between observed and calculated spectra, utilizing contravariant kinetic coefficients as fitting parameters researchgate.net.

The internal rotation of the -OD group in this compound leads to torsional dynamics that can be probed by microwave and far-infrared spectroscopy. Analysis of microwave and infrared transitions of phenol, including this compound, has been performed using rotation-internal rotation theory scilit.com. This type of analysis allows for the determination of the barrier to internal rotation about the C-O bond. For phenol, the barrier to internal rotation has been determined to be 3.37 kcal/mole, with a fundamental torsional mode at 307 cm⁻¹ scribd.com. Deuteration of the hydroxyl group affects this barrier and the associated torsional frequencies.

Tunneling splittings, which arise from the quantum mechanical tunneling of the hydroxyl group between equivalent potential energy minima, have been measured for the torsional motion in the ground and several vibrationally excited states of phenol nih.gov. For more highly excited torsional levels in ortho-deuterophenol, delocalization and chemical reaction by tunneling switching have been observed nih.gov. Tunneling times for phenol range from 10 ns to 1 ps, depending on the excitation nih.gov. The isotope effect on the dynamics, including changes in time scale and branching ratios, is significant when the initially excited state is a (1)ππ* state nih.gov.

In comparative studies of vibrational energy relaxation, the rotational constants of phenol-d1 (this compound) have shown good agreement with experimental values, further validating theoretical models used to describe its dynamics nii.ac.jp.

Ultrafast Spectroscopic Probes of this compound Dynamics

Ultrafast spectroscopic techniques are indispensable tools for elucidating the rapid dynamic processes involving this compound, particularly its interactions in solution and at interfaces. These methods allow for real-time observation of chemical exchange, hydrogen bond dynamics, and energy redistribution at picosecond and femtosecond timescales. The OD stretching mode of this compound is a sensitive probe for studying these interactions due to its distinct vibrational frequency. nih.govnih.govscispace.comacs.org

Research has demonstrated the application of ultrafast infrared (IR) techniques to measure the kinetic processes of weak hydrogen bonds involving this compound. pku.edu.cn Beyond hydrogen bonding, ultrafast spectroscopy has revealed that the photoionization of phenol can occur significantly faster at the air-water interface compared to the bulk aqueous phase, highlighting the distinct reaction environments at interfaces. springernature.comnih.gov While this specific finding pertains to non-deuterated phenol, it underscores the utility of ultrafast probes in understanding the dynamic behavior of phenolic compounds. Similarly, ultrafast proton transfer dynamics have been investigated for the aqueous phenol radical cation, revealing sub-picosecond timescales for proton transfer mediated by intermolecular interactions. rsc.org

Two-Dimensional Infrared (2D IR) Chemical Exchange Spectroscopy of this compound

Two-Dimensional Infrared (2D IR) chemical exchange spectroscopy is a powerful technique for probing chemical exchange processes and molecular dynamics in solution under thermal equilibrium conditions. For this compound, this method has been extensively applied to study hydrogen-bonded complexes, particularly with solvents possessing multiple hydrogen bond acceptor sites. nih.govnih.govacs.orgfemtosecondsystems.comacs.org

A key application involves the study of this compound complexes with phenylacetylene (B144264), which presents two competitive π hydrogen bonding acceptor sites: the phenyl ring and the acetylene (B1199291) triple bond. nih.govnih.govacs.org The OD stretch frequency of deuterated phenol is highly sensitive to the specific acceptor site to which it is bound, exhibiting distinct vibrational frequencies for different complexation states. nih.govnih.govscispace.comacs.org

In 2D IR chemical exchange experiments, the appearance and evolution of off-diagonal peaks in the 2D spectrum directly report on the exchange process between these competitive hydrogen bonding sites. nih.govnih.govscispace.comacs.org At very short waiting times (Tw), the 2D IR spectrum typically shows two distinct peaks on the diagonal, corresponding to the populations of free this compound and this compound bound in a complex. As the waiting time increases, off-diagonal peaks emerge and grow, indicating the dissociation and formation of complexes and the chemical exchange between different hydrogen-bonded states. scispace.comfemtosecondsystems.com

Detailed analyses of these time-dependent 2D spectra often employ theoretical models, such as time-dependent diagrammatic perturbation theory, which account for various dynamic processes including chemical exchange, spectral diffusion, orientational relaxation, and vibrational lifetimes. femtosecondsystems.comacs.org These sophisticated models enable the extraction of kinetic rates for complex formation and dissociation.

For this compound in neat phenylacetylene solvent, the chemical exchange process, as observed through 2D IR, occurs on a timescale of approximately 5 picoseconds (ps). nih.govnih.govscispace.comacs.org This rapid exchange is attributed to direct hydrogen bond migration along the phenylacetylene molecule. nih.govnih.govscispace.comacs.org

Table 1: Observed Chemical Exchange Times for this compound Complexes

SystemSpectroscopic MethodChemical Exchange Time (approx.)Reference
This compound in neat phenylacetylene2D IR Chemical Exchange5 ps nih.govnih.govscispace.comacs.org
This compound in phenylacetylene/CCl₄ mixed solvent2D IR Chemical ExchangeN/A (non-migration mechanisms ruled out) nih.govnih.govscispace.com
Phenol in p-xylene (B151628)/CCl₄ mixed solventUltrafast 2D-IR vibrational echo chemical exchange22 ps (dissociation) pku.edu.cn
Phenol in mesitylene (B46885)/CCl₄ mixed solventUltrafast 2D-IR vibrational echo chemical exchange31 ps (dissociation) pku.edu.cn

Investigation of Hydrogen Bond Migration Dynamics Involving this compound

The investigation of hydrogen bond migration dynamics involving this compound has provided critical insights into the mechanisms and timescales of these fundamental intermolecular processes. Building upon the observations from 2D IR chemical exchange spectroscopy, specific studies have focused on discerning the pathways of hydrogen bond movement.

In the case of this compound interacting with phenylacetylene, the observed chemical exchange process, occurring on a ~5 ps timescale, has been assigned to direct hydrogen bond migration along the phenylacetylene molecule. nih.govnih.govscispace.comacs.org This direct migration mechanism was supported by experiments conducted in mixed solvents (phenylacetylene/carbon tetrachloride), which helped to rule out alternative non-migration mechanisms, such as intermolecular hopping or an intermediate free state. nih.govnih.govscispace.com

Theoretical investigations employing first-principles calculations and molecular dynamics simulations have further explored the time-dependent dynamics of phenol (including its deuterated form) dissolved in liquid phenylacetylene. These simulations have corroborated the experimental findings, yielding a phenol migration time between the two primary binding sites (the triple bond and the aromatic ring) on phenylacetylene in the range of 3-5 ps, showing excellent agreement with experimental data. researchgate.net

Another significant aspect of hydrogen bond dynamics involving this compound is the investigation of isotopic effects. Studies using ultrafast chemical exchange spectroscopy have demonstrated that the isotope substitution of deuterium for hydrogen (D for H) has a negligible effect on the hydrogen bond formation and dissociation kinetics at room temperature. pku.edu.cn For instance, the dissociation time of the hydrogen bond between non-deuterated phenol (phenol-OH) and p-xylene (or mesitylene) was found to be identical to that between this compound and p-xylene (or mesitylene) in the same solvents. pku.edu.cn Density Functional Theory (DFT) calculations support this observation, indicating that isotopic substitution does not significantly alter the frequencies of vibrational modes that are relevant to the hydrogen bond formation and dissociation coordinate. The zero-point energy differences of these modes between OH and OD hydrogen bonds are considered too small to produce a detectable effect on the activation energy for hydrogen bond dissociation at room temperature. pku.edu.cn

Table 2: Isotopic Effect on Hydrogen Bond Dissociation Times

SystemSoluteSolventDissociation Time (ps)Isotopic EffectReference
Phenol-OH / p-xylene / CCl₄Phenol-OHp-xylene22Negligible pku.edu.cn
This compound / p-xylene / CCl₄This compoundp-xylene22 pku.edu.cn
Phenol-OH / mesitylene / CCl₄Phenol-OHmesitylene31Negligible pku.edu.cn
This compound / mesitylene / CCl₄This compoundmesitylene31 pku.edu.cn

Computational Chemistry and Quantum Chemical Modeling of Phenol Od Systems

Theoretical Approaches for PHENOL-OD System Simulations

A variety of theoretical methods are employed to simulate and study the properties of this compound. The choice of method depends on the desired accuracy and the computational cost.

Density Functional Theory (DFT): DFT has become a widely used method for studying phenolic compounds due to its favorable balance of accuracy and computational efficiency. researchgate.netusda.gov Functionals such as B3LYP are commonly used for geometry optimization and vibrational frequency calculations of phenols and their complexes. nih.gov For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide reliable predictions of vibrational spectra in hydrogen-bonded complexes of phenol (B47542). nih.gov More advanced functionals may be employed to achieve higher accuracy for specific properties like reaction energetics.

Møller–Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation, offering a higher level of theory than DFT for certain applications. It is particularly useful for accurately describing intermolecular interactions, such as hydrogen bonding, which are crucial in this compound systems. unige.ch For example, MP2 calculations have been successfully used to determine the binding energies of phenol-water complexes, which are analogous to the interactions involving the deuteroxyl group of this compound. scirp.org

Hartree-Fock (HF): The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. acs.org While it neglects electron correlation, it can provide a reasonable starting point for more advanced calculations and is often used for initial geometry optimizations and as a reference for more sophisticated methods. scirp.orgscirp.orgscirp.org For instance, HF calculations have been used to obtain fully energy-minimized geometries of phenol complexes. scirp.org

Prediction of Molecular Geometries and Conformational Analysis of this compound

Computational methods are powerful tools for predicting the three-dimensional structure of this compound with high precision. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's properties and reactivity.

The geometry of the phenol molecule is planar, and this planarity is expected to be maintained in this compound. libretexts.org Theoretical calculations, such as those using DFT and HF methods, can optimize the molecular geometry to find the lowest energy conformation. karazin.uaresearchgate.net For phenol, the carbon-oxygen bond length in the hydroxyl group is approximately 1.39 Å, and the carbon-carbon bond lengths in the benzene (B151609) ring are also around 1.39 Å, with bond angles close to 120 degrees. libretexts.org Upon deuteration, only minor changes are expected in these geometric parameters, primarily a very slight shortening of the O-D bond compared to the O-H bond due to the heavier mass of deuterium (B1214612).

Conformational analysis of this compound involves exploring the potential energy surface as a function of the orientation of the deuteroxyl group relative to the aromatic ring. For the isolated molecule, the minimum energy conformation corresponds to the O-D bond lying in the plane of the benzene ring. The rotation of the -OD group around the C-O bond has a specific energy barrier, which can be calculated using methods like DFT. researchgate.netdocbrown.info

Table 1: Calculated Molecular Geometry of Phenol

ParameterValue
C-O Bond Length~1.39 Å
Average C-C Bond Length (ring)~1.39 Å
C-O-H Bond Angle~109°
C-C-C Bond Angles (ring)~120°

Note: This table provides typical calculated values for phenol, which are expected to be very similar for this compound. Specific values can vary slightly depending on the level of theory and basis set used.

Calculation of Harmonic Frequencies, Integrated IR Intensities, and Potential Energy Distributions for this compound Vibrations

One of the most significant applications of computational chemistry to this compound is the calculation of its vibrational spectrum. These calculations are crucial for assigning experimentally observed infrared (IR) and Raman bands and for understanding the nature of the molecular vibrations.

Upon deuteration of the hydroxyl group, the most pronounced change in the vibrational spectrum is the shift of the O-H stretching frequency to a lower wavenumber for the O-D stretch. This is a direct consequence of the increased reduced mass of the O-D oscillator. tandfonline.com Theoretical calculations can accurately predict this isotopic shift. For example, the O-H stretching vibration in phenol appears around 3600-3700 cm⁻¹, while the O-D stretch in this compound is observed at a significantly lower frequency.

Computational methods like DFT can calculate the harmonic vibrational frequencies, which are then often scaled to better match experimental anharmonic frequencies. tandfonline.com In addition to the frequencies, the integrated IR intensities can also be computed, providing a theoretical IR spectrum that can be directly compared with experimental data. nih.gov

Potential Energy Distribution (PED) analysis is a valuable tool that helps in the detailed assignment of vibrational modes. PED breaks down each normal mode of vibration into contributions from individual internal coordinates (stretching, bending, torsion), thus providing a clear picture of the nature of the vibration. tandfonline.com

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Phenol and this compound

Vibrational ModePhenol (Calculated)This compound (Calculated)
O-H/O-D Stretch~3650~2700
C-O Stretch~1260~1255
O-H/O-D in-plane bend~1170~860
O-H/O-D out-of-plane bend~310~230

Note: These are representative values and can vary based on the computational method and basis set. The significant shift in the O-H/O-D stretching and bending modes upon deuteration is a key feature.

Simulation of Intermolecular Interactions and Hydrogen Bonding involving the Deuteroxyl Group of this compound

The deuteroxyl group of this compound can participate in intermolecular interactions, particularly hydrogen bonding, which significantly influences its physical and chemical properties. Computational simulations are instrumental in characterizing these interactions. utwente.nl

In these interactions, the this compound molecule can act as a hydrogen bond donor, with the deuterium atom of the -OD group interacting with an electron-rich atom of another molecule. The strength and geometry of these hydrogen bonds can be accurately modeled using methods like DFT and MP2. unige.chscirp.org For instance, studies on phenol-water complexes have shown that the phenol molecule acts as a proton donor, forming a hydrogen bond with the oxygen atom of the water molecule. scirp.org Similar interactions are expected for this compound.

Computational analysis of these complexes provides information on:

Interaction Energies: Quantifying the strength of the hydrogen bond.

Geometric Parameters: Determining the bond lengths and angles of the hydrogen bond.

Vibrational Frequency Shifts: Predicting the change in the O-D stretching frequency upon hydrogen bond formation, which is a key experimental observable. nih.gov

These simulations can be extended to study larger clusters of this compound with other molecules, providing insights into solvation effects and the behavior of this compound in condensed phases. nih.govmdpi.com

Exploration of Potential Energy Surfaces and Reaction Mechanisms via this compound Modeling

Computational modeling is a powerful tool for exploring the potential energy surfaces (PES) of chemical reactions involving this compound. libretexts.orgresearchgate.netyoutube.comlongdom.org A PES provides a detailed map of the energy of a system as a function of the geometric coordinates of its atoms, allowing for the identification of reactants, products, transition states, and reaction pathways.

For this compound, a key reaction of interest is the cleavage of the O-D bond. Computational methods can be used to model this bond dissociation process and calculate the corresponding bond dissociation energy (BDE). The PES for this reaction would show the energy profile as the O-D bond is stretched, leading to the formation of a phenoxy radical and a deuterium atom.

Furthermore, computational studies can elucidate the kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution. wikipedia.orgprinceton.edulibretexts.org By comparing the calculated activation energies for the cleavage of the O-H bond in phenol and the O-D bond in this compound, the primary KIE can be predicted. pharmacy180.com This theoretical KIE can then be compared with experimental values to validate the proposed reaction mechanism. Such studies are crucial for understanding the role of the deuteroxyl group in the reactivity of this compound and for interpreting experimental kinetic data. usda.govnih.gov

Investigation of Reaction Mechanisms Utilizing Phenol Od As an Isotopic Tracer

Elucidation of Organic Reaction Pathways through Deuterium (B1214612) Labeling with PHENOL-OD

Deuterium labeling with this compound is a cornerstone technique for elucidating the pathways of organic reactions. The distinct mass of deuterium compared to hydrogen allows researchers to track its position in reactants, intermediates, and products, thereby mapping the course of a reaction. One significant area of investigation is the study of hydrogen-deuterium (H-D) exchange reactions, where the substitution of protons on the aromatic ring of phenol (B47542) with deuterons from sources like deuterium oxide (D₂O) is monitored. acs.orgresearchgate.net

The pattern of deuteration on the phenol ring is highly dependent on the surface properties of the catalysts used. acs.org Studies using various metallic oxide catalysts have shown that the exchange can occur selectively at different positions (ortho, para, or meta) on the phenol ring. This selectivity provides valuable information about the adsorptive structure of the chemisorbed phenol and the nature of the catalyst's active sites. acs.org For instance, the reaction of phenol with D₂O over different catalysts can lead to three distinct types of deuteration patterns on the carbon nuclei of the aromatic ring:

Deuteration at all positions. acs.org

Deuteration at both the ortho and para positions. acs.org

Deuteration exclusively at the ortho position. acs.org

By analyzing the distribution of deuterium in the products, chemists can infer the orientation of the phenol molecule on the catalyst surface and the mechanism by which the exchange occurs. acs.org

Table 1: Influence of Catalyst Type on the Deuteration Pattern of Phenol
Catalyst TypeObserved Deuteration Pattern on Phenol RingInferred Mechanistic Insight
Acid Catalysts (e.g., γ-Al₂O₃, SiO₂-Al₂O₃)Ortho and Para positionsSuggests a specific orientation of the phenol molecule on the acidic sites of the catalyst surface. acs.org
Base Catalyst (e.g., MgO)Ortho position onlyIndicates a different adsorptive structure and reaction mechanism compared to acid catalysts. acs.org
Reducible Catalysts (e.g., ZnO, Fe₂O₃)Varies with catalyst compositionThe deuteration pattern is strongly influenced by the surface properties and potential redox reactions. acs.org

Studies on Light-Driven Transformations Involving Deuterated Phenols (e.g., this compound)

Light-driven, or photochemical, reactions of phenols are fundamental processes in atmospheric and environmental chemistry. nih.govnih.gov Upon absorbing light, phenol can be excited to higher electronic states, leading to reactions such as hydrogen atom detachment. nih.gov Utilizing deuterated phenols like this compound in these studies helps to understand the dynamics of bond cleavage and the role of hydrogen/deuteron transfer in the excited state.

The environment surrounding the phenol molecule can dramatically alter the rate of its photochemical reactions. For example, the photochemical reaction of phenol is significantly faster at the air-water interface than in bulk water. nih.gov This acceleration is attributed to the incomplete hydrogen bonding at the interface, which lowers the energy barrier for the reaction. nih.gov By studying the kinetic isotope effect (KIE)—the ratio of the reaction rate for the normal phenol to that of this compound—researchers can gain insight into the transition state of the O-H (or O-D) bond-breaking step. A significant KIE would indicate that this bond cleavage is a rate-determining step in the photochemical transformation.

Furthermore, phenoxyl radicals, formed from the oxidation of phenols, are key intermediates in many photochemical processes. researchgate.net The reactivity of these radicals can be investigated by generating them through photosensitized oxidation of parent phenols, and deuterated analogues can help clarify the subsequent reaction mechanisms. researchgate.net

Tracking Proton/Deuteron Transfer Processes in Chemical Systems via this compound

This compound is an invaluable tracer for studying proton and deuteron transfer reactions, which are central to many chemical and biological processes. rsc.orgaip.org The oxidation of phenols, for instance, can proceed through different mechanisms, such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). acs.orgnih.gov In a HAT mechanism, a neutral hydrogen atom (a proton and an electron) is transferred in a single step. In a PCET mechanism, the electron and proton are transferred in a concerted step but from different orbitals. nih.gov

Determining the kinetic isotope effect (KIE) by comparing the reaction rates of phenol and this compound is a primary method for distinguishing between these mechanisms. nih.govnih.gov The difference in mass between hydrogen and deuterium leads to different zero-point energies for O-H and O-D bonds, making the O-D bond stronger and slower to break. A large KIE value typically points to a mechanism where O-H bond cleavage is in the rate-determining step, which can be characteristic of a HAT pathway. Conversely, smaller KIEs are often associated with PCET mechanisms. nih.gov

For example, studies on the oxidation of phenol-amine compounds, which model the tyrosine-histidine pair in photosystem II, have utilized deuterium substitution to probe the effect of the proton-transfer distance on the reaction kinetics. nih.gov In one study, comparing two similar phenol-amines, the compound with a longer proton-transfer distance surprisingly showed a smaller KIE, challenging simpler theoretical models. nih.gov

Table 2: Kinetic Isotope Effects in Phenol Oxidation Reactions
Reaction SystemReactantskH/kD (KIE)Inferred Mechanism
Oxidation of a phenol-amine with a short O···N distancePhenol-amine 1 + Oxidant2.1 ± 0.3Consistent with proton transfer in the rate-determining step. nih.gov
Oxidation of a phenol-amine with a long O···N distancePhenol-amine 2 + Oxidant1.3 ± 0.2Suggests a more complex proton-coupled electron transfer (CPET) dynamic not solely dependent on tunneling distance. nih.gov
Oxidation of phenols by a CuIII(μ-O)₂NiIII complexVarious phenols + Complex 2< 2Supports a proton-coupled electron transfer (PCET) mechanism. nih.gov
Oxidation of 2,4-di-tert-butylphenol by a CuIII(μ-O)₂NiIII complex2,4-di-tert-butylphenol + Complex 14.72Suggests a different mechanism, likely hydrogen atom transfer (HAT). nih.gov

Applications of this compound in Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining molecular structure. The use of this compound provides crucial mechanistic insights by simplifying complex spectra and identifying specific protons. docbrown.infolibretexts.org

A common application is the "D₂O shake," a simple experiment to identify the ¹H NMR signal corresponding to the hydroxyl proton. libretexts.orglibretexts.org When a few drops of deuterium oxide (D₂O) are added to an NMR sample of phenol dissolved in a solvent like CDCl₃, the acidic hydroxyl proton rapidly exchanges with a deuteron from D₂O. docbrown.infolibretexts.org

C₆H₅OH + D₂O ⇌ C₆H₅OD + HDO

Because deuterium (²H) resonates at a completely different frequency from protium (B1232500) (¹H), the original -OH peak disappears from the ¹H NMR spectrum. docbrown.infolibretexts.org This confirms the chemical shift of the hydroxyl proton, distinguishing it from the aromatic C-H protons. docbrown.info

Furthermore, ¹³C NMR spectroscopy can be employed to investigate the H-D exchange reaction between phenol and D₂O or D₂ gas, providing insights into the adsorptive structure of phenol on various catalyst surfaces. acs.org By analyzing the changes in the ¹³C NMR spectrum, researchers can determine which carbon atoms in the phenol ring have had their attached protons replaced by deuterons. This information helps to build a picture of how the phenol molecule interacts with the catalyst, which is fundamental to understanding the catalytic mechanism. acs.org

Intermolecular Interactions and Complexation Dynamics of Phenol Od

Characterization of Hydrogen Bonding Interactions Involving the Deuteroxyl Group of PHENOL-OD

Hydrogen bonding is a fundamental intermolecular interaction that significantly influences the physical and chemical properties of molecules. In this compound, the deuteroxyl (-OD) group acts as a hydrogen bond donor, exhibiting characteristic spectroscopic changes upon involvement in hydrogen bonding. The vibrational frequency of a bond is directly proportional to its bond strength; consequently, hydrogen bonding, which weakens the O-D bond, results in a shift to lower frequencies and broadening of the corresponding infrared (IR) absorption band jove.comspcmc.ac.in.

Experimental IR absorption spectra of this compound illustrate these effects. For instance, the OD stretch of free this compound in carbon tetrachloride (CCl₄) or in the gas phase appears at a specific frequency, while in solvents like benzene (B151609), where complexation occurs, distinct shifts are observed jove.comnih.gov. The gas-phase OD peak for free phenol (B47542) is observed at 2699 cm⁻¹ nih.gov. In contrast, the 2-methoxy this compound stretch frequencies are reported at 2627 cm⁻¹ in CCl₄ and 2626 cm⁻¹ in mesitylene (B46885), indicating the influence of the solvent environment on the deuteroxyl vibration ontosight.ai.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting and assigning the vibrational spectra of this compound, showing excellent agreement with experimental frequencies for the CH and OD stretching vibrations acs.org. The elongation of the O-H (and by extension O-D) bond length due to hydrogen bonding is inversely proportional to the observed wavenumber, meaning that stronger hydrogen bonds lead to lower vibrational frequencies rsc.org. This principle is critical for interpreting the nature and strength of hydrogen bonds formed by the deuteroxyl group.

Dynamics of Solute-Solvent Complex Formation and Dissociation with this compound

The dynamics of solute-solvent complex formation and dissociation are crucial for understanding chemical processes in solution. This compound has been extensively utilized in time-resolved spectroscopic techniques, such as two-dimensional infrared (2D IR) vibrational echo spectroscopy, to directly observe these ultrafast dynamics at thermal equilibrium jove.comontosight.ainih.govatlantis-press.com.

Studies on phenol-solvent complexes, including those involving this compound, have revealed that complex formation and dissociation occur on picosecond timescales. For example, the dissociation time constant (τd) for the phenol-benzene complex is reported as 8 picoseconds (ps) jove.comnih.govatlantis-press.comnih.gov. Adding electron-donating methyl groups to benzene can nearly triple this dissociation time, stabilizing the complex, whereas electron-withdrawing groups lead to weaker complexes and lower τd values jove.comnih.gov. The phenol-mesitylene complex, for instance, exhibits a dissociation time constant of 31 ps ontosight.ai.

A clear correlation has been established between the enthalpies of formation of these complexes and their dissociation time constants, suggesting that the dissociation kinetics can be estimated based on the complex's formation enthalpy researchgate.net. This relationship highlights the role of weak organic solute-solvent interactions in influencing reaction mechanisms in solutions researchgate.net.

Table 1: Dissociation Time Constants for Phenol-Solvent Complexes

Complex TypeSolventDissociation Time Constant (τd)Reference
Phenol-BenzeneBenzene/CCl₄8 ps jove.comnih.govatlantis-press.com
Phenol-MesityleneMesitylene/CCl₄31 ps ontosight.ai

Role of this compound in Probing Weak Non-Covalent Interactions

This compound serves as an effective molecular probe for investigating weak non-covalent interactions, particularly due to the sensitivity of its deuteroxyl stretch vibration to local electric fields and hydrogen bonding environments nih.govrsc.org. Non-covalent interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and π-interactions, are fundamental to molecular recognition and assembly in diverse chemical and biological systems atlantis-press.comnih.govresearchgate.netrsc.org.

By measuring the effects of complex formation on the vibrational frequency of the phenol O-H or O-D stretches in various aromatic solvents, researchers can quantify the magnitude of electric fields that support weak OH···π hydrogen bonds nih.govrsc.org. This approach, combining vibrational Stark effect (VSE) measurements with quantum chemical calculations, provides quantitative insights into the electrostatic binding energies of these interactions nih.govrsc.org. The observed peak shifts of the this compound stretch in different aromatic solvents are primarily indicative of complex formation between this compound and the aromatic molecules nih.gov.

The unique properties of the deuteroxyl group, such as its distinct vibrational frequency compared to the hydroxyl group, make this compound a precise tool for isolating and characterizing specific weak interactions that might otherwise be obscured by the broader and more intense signals of O-H vibrations jove.comspcmc.ac.inresearchgate.net.

Comparative Studies of Hydration Dynamics involving this compound and Fluorinated Phenols

Comparative studies involving the hydration dynamics of phenol and fluorinated phenols provide valuable insights into how structural modifications, such as fluorine substitution, influence water-solute interactions. While direct comparative studies specifically on this compound versus fluorinated phenols are less explicitly detailed in the provided search results, the principles derived from phenol (PhOH) and 4-fluorophenol (B42351) (F-PhOH) hydration dynamics are highly relevant rsc.orgnih.gov.

Investigations into the structural dynamics and infrared spectroscopy of F-PhOH and PhOH in water have shown that the OH-stretch region displays a characteristic high-frequency peak (around 3600 cm⁻¹) associated with the -OH group, along with a progression below 3000 cm⁻¹ due to coupling with water modes rsc.orgnih.gov. The fluorine substitution can significantly alter the local hydration environment. For example, the CF-site in fluorinated phenols is largely hydrophobic, influencing how water molecules interact with the aromatic ring rsc.orgnih.gov.

Investigation of this compound in Eutectic Mixtures and Polymer Systems

This compound's behavior in complex systems like eutectic mixtures and polymer matrices is crucial for understanding its interactions in non-conventional media. Deep eutectic solvents (DESs), often considered green alternatives to traditional organic solvents, are formed by hydrogen bond donors and acceptors, exhibiting unique properties due to strong intermolecular interactions.

In polymer systems, phenolic compounds are fundamental building blocks, particularly in the formation of phenolic resins, which are synthetic polymers obtained from the reaction of phenols with formaldehyde. Hydrogen bonding plays a critical role in the properties of these polymers, including their dissolution phenomena. The dissolution rate of phenolic polymers in aqueous base is largely dependent on the acid-base equilibrium and is influenced by hydrogen bonding. The substitution of deuterium (B1214612) for hydrogen in the phenol group introduces a deuterium isotope effect on the pKa, which in turn affects the dissolution rate of phenolic polymers. This highlights the utility of this compound in studying the fundamental acid-base properties and hydrogen bonding networks within polymer systems, providing insights into their macroscopic behavior and applications.

Table 2: Properties of Phenol-Choline Chloride Deep Eutectic Solvents (DES) at 298.2 K

Phenol:ChCl Mole RatioDensity (kg·m⁻³)Viscosity (mPa·s)Conductivity (mS·cm⁻¹)Reference
2.00:11130.0121.01.40
3.00:11100.048.03.10
4.00:11080.028.07.06
5.00:11070.018.07.06

Environmental Research Applications of Phenol Od: Mechanistic Insights

Insights into Photocatalytic Degradation Mechanisms of Phenol (B47542) using Deuterated Analogues for Vibrational Assignment

The photocatalytic degradation of phenol is a promising technology for water remediation. However, the intricate reaction pathways and the nature of transient intermediates have been challenging to fully understand. The use of PHENOL-OD, in conjunction with vibrational spectroscopy, has proven invaluable in dissecting these mechanisms. By comparing the vibrational spectra of phenol and this compound during photocatalysis, researchers can more accurately assign specific vibrational modes to the functional groups involved in the reaction.

This isotopic substitution is particularly useful in identifying the role of the hydroxyl group in the degradation process. The change in mass from hydrogen to deuterium (B1214612) leads to a predictable shift in the vibrational frequencies of the O-H bond, allowing for its unambiguous identification in complex spectra. This has been instrumental in tracking the transformation of the hydroxyl group and the formation of intermediate species on the surface of photocatalysts like titanium dioxide (TiO₂).

Detailed research findings have demonstrated that the initial step in the photocatalytic degradation of phenol involves its adsorption onto the catalyst surface. In-situ Fourier Transform Infrared (FTIR) spectroscopy studies have shown that phenol can dissociate upon adsorption to form adsorbed phenolate species. The use of this compound helps to confirm this by showing the disappearance of the O-D stretching vibration and the appearance of new bands associated with the phenolate.

As the photocatalytic reaction proceeds, new absorption bands appear, indicating the formation of various intermediates. While the complete mineralization of phenol to carbon dioxide and water is the ultimate goal, the identification of these intermediates is crucial for understanding the reaction pathway and optimizing the process. The distinct spectral signatures of deuterated intermediates, when compared to their non-deuterated counterparts, aid in their identification and in piecing together the degradation mechanism.

Table 1: Vibrational Assignment of Phenol and this compound during Photocatalysis

Vibrational ModePhenol Frequency (cm⁻¹)This compound Frequency (cm⁻¹)Assignment
ν(O-H) / ν(O-D)~3400~2500O-H / O-D stretching
ν(C=C)~1590, 1484~1590, 1484Aromatic C=C stretching
ν(C-O)~1266~1266C-O stretching

Note: The exact frequencies can vary depending on the specific experimental conditions and the surface of the photocatalyst.

Adsorption Behavior of this compound on Advanced Materials and Environmental Surfaces

The adsorption of phenol onto various materials is a critical process in both its environmental transport and its removal from contaminated water. Understanding the adsorption behavior at a molecular level is essential for designing effective adsorbents. While extensive research has been conducted on the adsorption of phenol, studies specifically utilizing this compound are less common but offer unique insights into the surface interactions.

For instance, on activated carbon, the adsorption of phenol is influenced by a combination of factors, including pore filling, π-π interactions between the aromatic ring and the graphene layers of the carbon, and hydrogen bonding with surface functional groups. By comparing the adsorption of this compound, it is possible to isolate the contribution of hydrogen bonding.

Similarly, on graphene oxide, which possesses various oxygen-containing functional groups on its surface, the potential for hydrogen bonding with phenol is high. Studies on phenol adsorption on graphene oxide have shown that the process is influenced by pH and the surface chemistry of the adsorbent. While direct comparative studies with this compound are not widely available, such research would be highly valuable in quantifying the strength of hydrogen bond interactions in this system.

Table 2: Adsorption Parameters for Phenol on Different Adsorbents

AdsorbentAdsorption Capacity (mg/g)Adsorption ModelKey Findings
Activated Carbon170 - 213Langmuir, FreundlichAdsorption is influenced by surface area and pore structure.
Graphene OxideVaries with synthesisFreundlichAdsorption is facilitated by π-π interactions and hydrogen bonding.

Note: The data presented is for phenol, as specific data for this compound is limited in the current literature.

Emerging Research Frontiers and Future Directions for Phenol Od Studies

Integration of Advanced Spectroscopic and Computational Methodologies for Multiscale PHENOL-OD Analysis

The comprehensive understanding of this compound's behavior and properties relies heavily on the synergy between advanced spectroscopic techniques and computational methodologies.

Spectroscopic Analysis: Advanced spectroscopic methods provide detailed insights into the electronic environment and vibrational characteristics of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial. For instance, IR spectroscopy can detect differences in the vibrational modes due to deuterium (B1214612) substitution, which is particularly useful for studying hydrogen-deuterium exchange reactions wikipedia.orgacs.org. Experimental IR spectra of deuterated phenol (B47542) (PHNL-D) have been analyzed to assign individual vibrational modes, especially in the far-IR region, which can be challenging due to spectral congestion and interactions ru.nl. NMR spectroscopy, including proton (¹H) NMR, can differentiate deuterium-labeled compounds by providing distinct signals, making this compound a useful internal standard for calibrating and quantifying other compounds in mixtures sparkl.me.

Computational Methodologies: Quantum chemical methods, such as Density Functional Theory (DFT) and B3LYP, are increasingly integrated with experimental spectroscopy to provide a multiscale analysis of this compound acs.orgru.nlsparkl.me. These computational approaches allow for the modeling of electron distribution, prediction of energy barriers, and elucidation of transition states at a molecular level sparkl.me. They are instrumental in interpreting complex vibrational spectra and determining anharmonic vibrational frequencies acs.orgru.nlresearchgate.net. For example, B3LYP calculations have shown excellent agreement with experimental IR spectra for phenol and this compound, aiding in reliable assignments of vibrational modes and understanding OH/OD isotope effects acs.org.

Development of Novel this compound Derivatives and Analogues for Specific Research Probes

The strategic synthesis of novel this compound derivatives and analogues is a burgeoning area aimed at creating highly specific research probes. The replacement of hydrogen atoms with deuterium, particularly at metabolically labile positions, can significantly improve the pharmacokinetic (PK) profiles of physiologically active compounds by slowing metabolism due to the kinetic isotope effect nih.gov. Deuterium-substituted compounds generally retain their biochemical potency and selectivity, as deuterium substitution does not appreciably alter ligand-receptor binding nih.gov.

Phenol-d1 (this compound) itself serves as a starting material for the synthesis of other deuterated molecules isotope.com. Research has explored the synthesis of various deuterated phenol derivatives, such as those with deuterated methyl groups or other substituents, to create compounds with improved pharmacological profiles nih.govresearchgate.net. For instance, deuterated benzopyran derivatives have been synthesized as selective COX-2 inhibitors with enhanced pharmacokinetic properties nih.gov. The development of such derivatives allows for precise investigations into reaction mechanisms and metabolic pathways, where the deuterated tag acts as a non-invasive marker chemrevlett.com.

Potential Applications of this compound in Advanced Material Science Research

While direct large-scale applications of this compound in bulk advanced materials are still emerging, its unique isotopic properties offer specific advantages in material science research, particularly in areas requiring precise structural analysis or tailored interactions. Phenols, in general, are fundamental building blocks in the synthesis of various advanced materials, including polymers like polycarbonate and epoxy resins sparkl.mebcerp.org.

The incorporation of deuterium into phenolic structures can be leveraged for:

Spectroscopic Probes: this compound can serve as a spectroscopic probe to study intermolecular interactions, hydrogen bonding, and molecular dynamics within complex material systems. The altered vibrational frequencies due to deuteration can provide distinct signals in IR or Raman spectroscopy, allowing researchers to track the behavior of phenolic moieties within a material matrix acs.orgru.nl.

Tailoring Material Properties: While not as common for bulk properties, the kinetic isotope effect can subtly influence reaction rates during polymerization or cross-linking processes involving phenolic compounds, potentially leading to materials with slightly altered properties or improved stability in specific environments.

Advanced Characterization: In the realm of advanced material characterization, this compound could be used as an internal standard or tracer in NMR or mass spectrometry studies to analyze the composition, degradation pathways, or surface interactions of materials . This is particularly relevant for understanding the long-term stability and performance of phenol-containing polymers or composites.

Q & A

Q. What frameworks guide the synthesis of contradictory findings in this compound’s mechanistic studies into a coherent theoretical model?

  • Methodological Answer : Apply dialectical analysis to identify the "principal contradiction" (e.g., conflicting evidence on radical vs. non-radical oxidation pathways). Construct a logic model that maps competing hypotheses against empirical data. Use Bayesian inference to update model probabilities as new evidence emerges. Publish negative results to reduce publication bias .

Data Presentation Guidelines

  • Tables : Include kinetic parameters (e.g., rate constants, R² values) in structured tables with clear column headers (e.g., "Catalyst Type," "Reaction Time," "Mineralization %").
  • Figures : Use line graphs for time-dependent data and bar charts for comparative efficiency. Ensure all axes are labeled, and error bars represent standard deviations from triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.